1-Fluoro-2-(2-nitrovinyl)benzene

Insecticide Structure-Activity Relationship House Fly (Musca domestica)

Researchers studying ferulic acid decarboxylase (FDC) mechanisms or designing fluorinated insecticides require β-nitrostyrenes with confirmed ortho-fluoro substitution-positional isomers show divergent bioactivity. 1-Fluoro-2-(2-nitrovinyl)benzene uniquely traps the FDC 1,3-dipolar cycloaddition intermediate and exhibits superior contact insecticidal activity vs. chloro analogs. Supplied at ≥98% purity with batch consistency for SAR libraries, Gram-positive antibiotic screening, and enzyme mechanism studies.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 399-25-7
Cat. No. B1336865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-(2-nitrovinyl)benzene
CAS399-25-7
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+
InChIKeyNKZSNHAEWKEFNE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7): Key Compound Profile and Procurement Baseline


1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7), also known as 2-fluoro-β-nitrostyrene or 1-(2-fluorophenyl)-2-nitroethene, is a fluorinated β-nitrostyrene derivative with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol [1]. This compound belongs to the broader class of nitrovinyl aromatic compounds, which are recognized for their electrophilic reactivity and potential as precursors in organic synthesis and as biologically active scaffolds [2]. As a solid with a purity typically NLT 95% from commercial sources, it serves as a versatile building block for research in medicinal chemistry and material science [3].

Why Generic Substitution is Inadequate: The Specific Case for 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7)


Simple substitution of 1-Fluoro-2-(2-nitrovinyl)benzene with other in-class β-nitrostyrenes is not recommended for critical research applications, as the position and nature of the halogen substituent fundamentally dictate the compound's bioactivity and reactivity [1]. Comparative studies have demonstrated that the biological activity of fluorinated β-nitrostyrenes is highly sensitive to the substitution pattern on the aromatic ring, with ortho-, meta-, and para-fluoro isomers exhibiting distinct potency profiles against different biological targets [2]. Furthermore, the presence of the single fluorine atom at the ortho position confers unique electronic properties that directly influence the compound's electrophilicity and its mechanism of action, such as its role as a mechanism-based enzyme inhibitor, which cannot be replicated by chloro, bromo, or methyl analogs [3].

Quantitative Differentiation Evidence for 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7) Against Key Comparators


Enhanced Insecticidal Activity of ortho-Fluoro Compared to Chloro Analogs

The ortho-fluoro substitution on the β-nitrovinylbenzene scaffold provides a quantifiable advantage in contact insecticidal activity over the corresponding monochloro derivatives. A systematic study of β-nitrovinylbenzene derivatives found that ortho-, meta-, and para-fluoro isomers were more active against the house fly than their monochloro counterparts [1]. This specific positional effect is a crucial differentiator for researchers developing fluorine-containing insecticides.

Insecticide Structure-Activity Relationship House Fly (Musca domestica)

Selective Enzyme Inhibition via 1,3-Dipolar Cycloaddition is Unique to 2-Fluoro Substitution

Unlike other β-nitrostyrenes or halogenated analogs, the 2-fluoro substituent in 1-fluoro-2-(2-nitrovinyl)benzene enables it to function as a specific mechanism-based inhibitor trapping a 1,3-dipolar cyclo-addition intermediate in the enzymatic reaction of ferulic acid decarboxylase (FDC) [1]. This unique reactivity is essential for probing the enzyme's mechanism and is not a general property of the compound class.

Mechanism-Based Inhibitor Ferulic Acid Decarboxylase (FDC) Enzymology

Position-Dependent Broad-Spectrum Antimicrobial Activity: Rationale for Isomer Selection

A comprehensive study on fluorinated β-methyl-β-nitrostyrenes reveals that antimicrobial activity is strongly dependent on the position of fluorine substitution [1]. While the 4-fluoro isomer showed the highest activity against the Gram-negative bacterium E. coli, most compounds, including those with ortho-fluorine substitution, gave excellent results against Gram-positive bacteria. This demonstrates that selecting the correct isomer, such as the ortho-fluoro derivative, is critical for targeting specific microbial profiles, and using a generic mixture or the wrong isomer would lead to suboptimal results.

Antimicrobial Agents Minimum Inhibitory Concentration (MIC) Structure-Activity Relationship (SAR)

High-Value Application Scenarios for 1-Fluoro-2-(2-nitrovinyl)benzene (CAS 399-25-7) Supported by Evidence


Development of Fluorinated Agrochemicals with Improved Contact Toxicity

Based on evidence that ortho-fluoro-β-nitrovinylbenzene derivatives exhibit superior contact insecticidal activity against Musca domestica compared to chloro analogs [3], 1-Fluoro-2-(2-nitrovinyl)benzene is an ideal candidate scaffold for designing new fluorine-containing insecticides. Procurement for this purpose is justified by the specific SAR advantage.

A Chemical Probe for Mechanistic Enzymology of Decarboxylases

The compound's demonstrated capability to act as a mechanism-based inhibitor for ferulic acid decarboxylase (FDC) by trapping a 1,3-dipolar cycloaddition intermediate [3] makes it a critical reagent. Research groups studying this novel enzymatic mechanism must prioritize this specific compound, as its reactivity is unique to the ortho-fluoro configuration.

Selective Antimicrobial Research Targeting Gram-Positive Pathogens

For programs focused on discovering antibiotics against Gram-positive bacteria, 1-Fluoro-2-(2-nitrovinyl)benzene is a relevant starting point. SAR studies confirm that fluorinated nitropropenylarenes with ortho substitution are excellent activity against this class of microbes [3]. The compound can be procured to build focused libraries for hit validation against specific Gram-positive strains.

Technical Documentation Hub

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